Cas no 1219178-72-9 (Benzyldimethyltetradecylammonium-d7 Chloride)

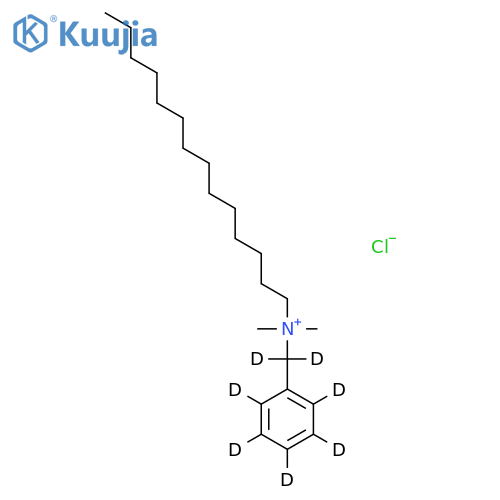

1219178-72-9 structure

商品名:Benzyldimethyltetradecylammonium-d7 Chloride

CAS番号:1219178-72-9

MF:C23H42ClN

メガワット:375.082417964935

CID:1062644

Benzyldimethyltetradecylammonium-d7 Chloride 化学的及び物理的性質

名前と識別子

-

- Benzyldimethyltetradecylammonium-d7 Chloride

- [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium,chloride

- Arquad DM 14B90-d7

- Cation M 2-100R-d7

- Cyncal-d7

- Dibactol-d7

- Myristalkonium-d7 Chloride

- Zeph-d7

- Zephiramine-d7

- Zephiramine-d7 Chloride

-

計算された属性

- せいみつぶんしりょう: 374.34500

じっけんとくせい

- PSA: 0.00000

- LogP: 3.96810

Benzyldimethyltetradecylammonium-d7 Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B276287-100mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | 100mg |

$ 1654.00 | 2023-04-18 | ||

| A2B Chem LLC | AE39653-1mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | 95% | 1mg |

$149.00 | 2024-04-20 | |

| MedChemExpress | HY-132643S-10mg |

Benzyldimethyltetradecylammonium-d |

1219178-72-9 | 95.10% | 10mg |

¥5480 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874715-100mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | ≥98 atom % D | 100mg |

¥2,593.00 | 2022-09-02 | |

| TRC | B276287-10mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | 10mg |

$ 219.00 | 2023-04-18 | ||

| A2B Chem LLC | AE39653-10mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | 95% | 10mg |

$583.00 | 2024-04-20 | |

| A2B Chem LLC | AE39653-5mg |

Benzyldimethyltetradecylammonium-d7 Chloride |

1219178-72-9 | 95% | 5mg |

$377.00 | 2024-04-20 | |

| MedChemExpress | HY-132643S-5mg |

Benzyldimethyltetradecylammonium-d |

1219178-72-9 | 95.10% | 5mg |

¥3420 | 2024-05-24 | |

| MedChemExpress | HY-132643S-1mg |

Benzyldimethyltetradecylammonium-d |

1219178-72-9 | 95.10% | 1mg |

¥1140 | 2024-05-24 |

Benzyldimethyltetradecylammonium-d7 Chloride 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1219178-72-9 (Benzyldimethyltetradecylammonium-d7 Chloride) 関連製品

- 2905-56-8(1-Benzylpiperidine)

- 10328-34-4(Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬